molecular formula C13H20O2S B1599534 (2,2-Diethoxyethyl)(p-tolyl)sulfane CAS No. 51830-50-3

(2,2-Diethoxyethyl)(p-tolyl)sulfane

Cat. No.: B1599534
CAS No.: 51830-50-3
M. Wt: 240.36 g/mol
InChI Key: CZOGWUVOCUTQOV-UHFFFAOYSA-N
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Description

(2,2-Diethoxyethyl)(p-tolyl)sulfane: is a chemical compound with the molecular formula C13H20O2S and a molecular weight of 240.36 g/mol . This compound is known for its broad range of applications in various fields of research and industry. It is also referred to by other names such as 4-(Methylphenylthio)acetaldehyde diethyl acetal .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethyl)(p-tolyl)sulfane involves the reaction of 4-methylthiophenol with 2,2-diethoxyacetaldehyde in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of polyphosphoric acid and anhydrous toluene as solvents . The reaction mixture is stirred vigorously at elevated temperatures (100-130°C) for an extended period (18-19 hours) to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: (2,2-Diethoxyethyl)(p-tolyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products Formed:

    Sulfoxides and sulfones: from oxidation reactions.

    Thiols: from reduction reactions.

    Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: (2,2-Diethoxyethyl)(p-tolyl)sulfane is used as a building block in organic synthesis. It is employed in the preparation of various sulfur-containing compounds and intermediates.

Biology and Medicine: Its derivatives may exhibit biological activity and can be explored for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethyl)(p-tolyl)sulfane involves its interaction with molecular targets through its sulfur atom. The compound can undergo nucleophilic attack or electrophilic addition reactions, depending on the nature of the reactants and conditions. The sulfur atom in the compound can form covalent bonds with other molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

  • 4-(Methylphenylthio)acetaldehyde diethyl acetal
  • 1-(2,2-diethoxyethylsulfanyl)-4-methylbenzene

Uniqueness: (2,2-Diethoxyethyl)(p-tolyl)sulfane is unique due to its specific structure, which includes both ethoxy and tolyl groups attached to a sulfur atom. This unique combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2,2-diethoxyethylsulfanyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-4-14-13(15-5-2)10-16-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOGWUVOCUTQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=CC=C(C=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426730
Record name 1-[(2,2-Diethoxyethyl)sulfanyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51830-50-3
Record name 1-[(2,2-Diethoxyethyl)sulfanyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

152.5 Grams (1 mole) of chloroacetaldehyde-diethylacetal were heated at 100° C for 6 hours on the steam bath, together with 162 g (1 mole) of 4-methylthiophenol-sodium salt in 200 ml of dimethylacetamide (in a manner analogous to Comptes Rendus 194, 617 (1932)). After the precipitated sodium chloride had been suction-filtered, the solvent was removed by distillation under reduced pressure. 4-Methylthio-phenoxyacetaldehyde-diethylacetal was obtained as an oily residue which was directly further reacted.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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